Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate is a fluorinated organic compound that plays a significant role in synthetic chemistry. Its unique structure, characterized by multiple fluorine substituents, enhances its reactivity and utility in various chemical transformations. This compound is primarily utilized as a building block in organic synthesis, particularly for the development of fluorinated pharmaceuticals and agrochemicals.
Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate can be sourced from chemical suppliers or synthesized through established laboratory methods. It belongs to the class of trifluoromethyl-containing compounds, which are known for their distinctive properties and applications in medicinal chemistry and materials science.
The synthesis of ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and is followed by purification to isolate the desired product .
Another method includes a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate using sodium ethoxide as a catalyst. This method is noted for its mild conditions and relatively high conversion rates, making it suitable for industrial applications .
Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate has a complex molecular structure featuring three fluorine atoms attached to the carbon backbone. Its molecular formula is , with a molecular weight of approximately 288.13 g/mol. The compound exhibits distinct physical properties due to its fluorinated structure, which contributes to its stability and reactivity .
Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate participates in various chemical reactions:
Common reagents used include sodium methoxide for nucleophilic substitution and potassium permanganate for oxidation reactions .
The mechanism of action for ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate primarily involves its role as a reagent in organic synthesis. It facilitates the formation of enantiopure trifluoromethyl-functionalized products through reactions with various substrates. For example, it reacts with ammonium acetate to produce complex nitrogen-containing compounds .
The stability of this compound under different conditions (temperature, pH) influences its reactivity and the types of products formed during synthesis.
Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate exhibits several notable physical properties:
These properties contribute to its utility in various chemical applications, particularly in environments requiring stability under thermal stress or reactive conditions .
Ethyl 4,4,4-trifluoro-3-oxo-2-(trifluoromethyl)butanoate serves multiple purposes in scientific research:
Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA) serves as a pivotal precursor for synthesizing enantiopure trifluoromethyl-functionalized building blocks via biocatalytic routes. Baker's yeast (Saccharomyces cerevisiae) reduction has emerged as a particularly efficient method for transforming ETFAA into chiral β-hydroxy esters under mild, environmentally benign conditions. This whole-cell biocatalytic system leverages the inherent reductase enzymes in yeast to facilitate asymmetric reduction, yielding ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate [(R)-2a] with complete substrate conversion. The process utilizes readily available co-substrates like glucose and operates in aqueous media at ambient temperatures, significantly reducing the need for complex metal catalysts or expensive cofactor recycling systems [2] [4] [6].
Research by Guerrero and Raja demonstrates that fermenting baker's yeast can achieve 100% conversion of ETFAA to the corresponding (R)-hydroxy ester, though with moderate enantioselectivity (51% enantiomeric excess, ee) under standard conditions (yeast/glucose/water = 2.8g/1.5g/25ml per mmol substrate). The enantioselectivity stems from the action of multiple yeast oxidoreductases with inherent stereochemical preferences. Despite the moderate initial ee, this approach remains industrially attractive due to its operational simplicity, low cost, and scalability compared to traditional chemical synthesis. The resulting (R)-2a serves as a versatile synthon for pharmaceuticals, enabling synthesis of trifluoromethylated analogs of aspartic acid, serine, β-amino acids, and homoserines that are inaccessible through conventional chemistry [4] [6].
Table 1: Biocatalytic Reduction Parameters and Outcomes for ETFAA
Reaction System | Substrate Concentration | Conversion (%) | Product Configuration | Enantiomeric Excess (ee) |
---|---|---|---|---|
Fermenting Baker's Yeast | 1 mmol in 25 mL H₂O | 100% | (R)-2a | 51% |
Yeast Resting Cells | Not Specified | >95% | (R)-2a | 40-55% |
Glucose-Supplemented | Standard Conditions | 100% | (R)-2a | 51% |
The inherent limitation of standard baker's yeast reduction—production of only the (R)-enantiomer with suboptimal ee—has been overcome through strategic use of enzyme-inhibiting additives that modulate reductase selectivity. This innovative approach exploits the differential sensitivity of yeast reductases to selective inhibitors, enabling access to both enantiomers of ethyl 4,4,4-trifluoro-3-hydroxybutanoate with significantly enhanced optical purity. Ushio et al. discovered that allyl bromide selectively inhibits Si-face-specific reductases (pro-(R) enzymes), while allyl alcohol suppresses Re-face-specific reductases (pro-(S) enzymes). This selective inhibition allows researchers to directionally control the stereochemical outcome of ETFAA reduction [2] [4].
When allyl bromide (0.5 mmol per mmol substrate) is introduced to fermenting yeast systems, it dramatically enhances the enantioselectivity for the (R)-enantiomer, achieving 80% ee while maintaining complete conversion. Conversely, allyl alcohol (1.0 mmol per mmol substrate) shifts selectivity toward the normally disfavored (S)-(−)-2a enantiomer, yielding the product in 62% ee with 95% conversion. This represents the first reported synthesis of (S)-2a via yeast reduction. The mechanistic basis lies in the covalent modification or competitive binding of additives to specific reductase active sites. Allyl bromide likely alkylates cysteine residues in Si-preferring enzymes, while allyl alcohol may competitively bind to the cofactor-binding domain of Re-preferring enzymes. This method provides a practical alternative to engineered enzymes or specialized microbial strains for obtaining both enantiomers [2] [4].
Table 2: Additive-Mediated Stereoselectivity Control in Yeast Reduction of ETFAA
Additive | Concentration (mmol/mmol Substrate) | Conversion (%) | Product Configuration | Enantiomeric Excess (ee) | Inhibition Target |
---|---|---|---|---|---|
None | - | 100% | (R)-2a | 51% | - |
Allyl Bromide | 0.5 | 100% | (R)-2a | 80% | Si-face reductases |
Allyl Alcohol | 1.0 | 95% | (S)-2a | 62% | Re-face reductases |
The production of enantiopure ethyl 4,4,4-trifluoro-3-hydroxybutanoate employs two principal methodologies: microbial reduction (exemplified by baker's yeast) and chemical resolution of racemic mixtures. A critical comparison reveals distinct advantages and limitations for each approach, heavily influencing their applicability in synthetic routes. Baker's yeast reduction operates under mild aqueous conditions (pH ~7, 28-30°C) and leverages renewable biological catalysts, aligning with green chemistry principles. The additive-enhanced yeast system achieves enantiomeric excesses of 62-80% for both enantiomers without requiring pre-resolved starting materials. However, challenges include the need for meticulous control of fermentation parameters (glucose concentration, aeration, substrate feeding rates) and the generation of substantial biomass waste, complicating product isolation [2] [4].
Chemical resolution typically employs diastereomeric salt formation using chiral amines. For example, Acs and Seebach utilized (R)- or (S)-1-phenylethylamine to resolve racemic ethyl 4,4,4-trifluoro-3-hydroxybutanoate, achieving high enantiopurity (>90% ee) but suffering from significant yield limitations (theoretical maximum 50%) due to discard of the unwanted enantiomer. This method requires harsh conditions including organic solvents (e.g., hexane, ether), concentrated acid/base treatments for salt breaking, and multiple crystallization steps, increasing environmental impact and operational complexity. Although enzymatic resolution using lipases or esterases has been explored, it often exhibits inadequate enantioselectivity for this particular fluorinated substrate [2] [4] [6].
The choice between these methodologies hinges on synthetic priorities: microbial reduction offers atom efficiency and lower toxicity for applications where 62-80% ee suffices, while chemical resolution provides superior enantiopurity at the expense of yield and procedural complexity. Recent advances suggest a hybrid approach—microbial reduction followed by single-step recrystallization—may optimally balance efficiency and optical purity for industrial-scale applications [2] [4].
Table 3: Comparative Analysis of Enantiomer Production Methods
Parameter | Additive-Modified Yeast Reduction | Chemical Resolution |
---|---|---|
Typical ee Range | 62-80% | >90% |
Yield per Cycle | 90-100% | ≤50% (theoretical maximum) |
Reaction Conditions | Aqueous, pH 7, 28-30°C | Organic solvents, acid/base |
Catalyst/Cost | Low-cost biomass | Expensive chiral amines |
Operational Complexity | Moderate (biomass removal) | High (multiple steps) |
Environmental Impact | Low (biodegradable waste) | Moderate-to-high (solvents) |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8